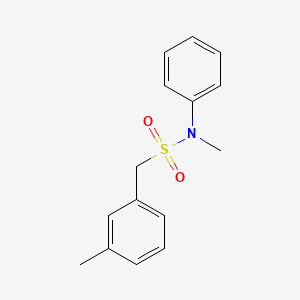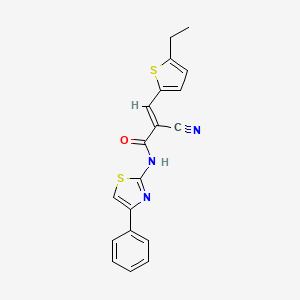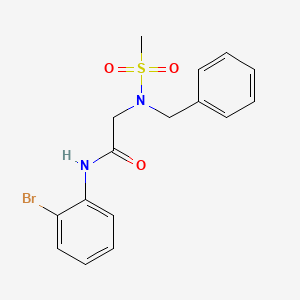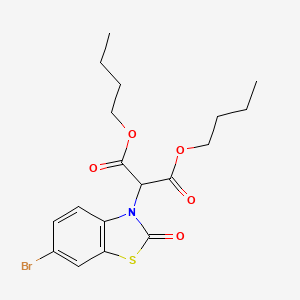
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide
Übersicht
Beschreibung
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide, also known as NS8593, is a potent and selective modulator of small-conductance Ca2+-activated K+ (SK) channels. SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making them a promising target for the treatment of neurological disorders.
Wirkmechanismus
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide acts as a positive allosteric modulator of SK channels, enhancing their activity by increasing their sensitivity to Ca2+. This leads to a decrease in neuronal excitability and an increase in synaptic transmission, which can have beneficial effects in neurological disorders.
Biochemical and Physiological Effects
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects, including an increase in SK channel activity, a decrease in neuronal excitability, and an increase in synaptic transmission. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has several advantages for lab experiments, including its potency and selectivity for SK channels, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide, including:
1. Further studies on its efficacy and safety in animal models of neurological disorders.
2. Development of more potent and selective SK channel modulators based on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
3. Investigation of the potential therapeutic applications of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide in other neurological disorders.
4. Studies on the mechanism of action of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide and its effects on neuronal signaling pathways.
5. Development of new methods for the synthesis and purification of N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
Conclusion
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide is a potent and selective modulator of SK channels with promising therapeutic applications in neurological disorders. Its mechanism of action involves enhancing SK channel activity, leading to a decrease in neuronal excitability and an increase in synaptic transmission. While it has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective SK channel modulators based on N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to enhance SK channel activity, leading to a decrease in neuronal excitability and an increase in synaptic transmission. This makes it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methylphenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-7-6-8-14(11-13)12-19(17,18)16(2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWONTSEUCOBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)

![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877677.png)